Arachidonic Acid Leelamide
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Overview
Description
Arachidonic acid leelamide is a compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. It is an amide analog of leelamine, a naturally occurring diterpene. This compound has garnered interest due to its potential biological activities, particularly its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid leelamide typically involves the amidation of arachidonic acid with leelamine. This reaction can be catalyzed by various agents, such as carbodiimides, which facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Arachidonic acid leelamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the arachidonic acid moiety to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the double bonds in the arachidonic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted amides and derivatives depending on the nucleophile used.
Scientific Research Applications
Arachidonic acid leelamide has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and reactivity.
Biology: Researchers investigate its role in cellular signaling pathways, particularly those involving inflammation and immune responses.
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents for inflammatory diseases.
Industry: Potential applications in the development of anti-inflammatory drugs and other bioactive compounds .
Mechanism of Action
Arachidonic acid leelamide exerts its effects primarily through the inhibition of phospholipase A2, an enzyme responsible for releasing arachidonic acid from phospholipids. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it may interact with cannabinoid receptors, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Arachidonic Acid: A precursor to various eicosanoids involved in inflammation and immune responses.
Leelamine: A diterpene with weak affinity for cannabinoid receptors and potential anti-inflammatory properties.
Prostaglandins: Eicosanoids derived from arachidonic acid, playing key roles in inflammation and other physiological processes.
Uniqueness: Arachidonic acid leelamide is unique due to its dual nature, combining the structural features of arachidonic acid and leelamine. This combination allows it to inhibit phospholipase A2 and potentially interact with cannabinoid receptors, providing a multifaceted approach to modulating inflammation .
Properties
Molecular Formula |
C40H61NO |
---|---|
Molecular Weight |
571.9 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C40H61NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-38(42)41-32-39(4)29-23-30-40(5)36-27-25-34(33(2)3)31-35(36)26-28-37(39)40/h10-11,13-14,16-17,19-20,25,27,31,33,37H,6-9,12,15,18,21-24,26,28-30,32H2,1-5H3,(H,41,42)/b11-10-,14-13-,17-16-,20-19-/t37-,39-,40+/m0/s1 |
InChI Key |
PWAMXBSJCUBDIV-IARAYIMMSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |
Appearance |
Assay:≥95%A solution in ethanol |
Synonyms |
1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-5Z,8Z,11Z,14Z-eicosatetraenamide |
Origin of Product |
United States |
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